3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione
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Overview
Description
3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a substituted aniline or a quinoline precursor.
Alkylation: Introduction of the butyl group through alkylation reactions.
Hydroxylation: Introduction of the hydroxyl group using oxidizing agents.
Cyclization: Formation of the quinoline ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions could convert it to hydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial: Potential antimicrobial properties.
Anticancer: Investigated for anticancer activities.
Medicine
Drug Development: Potential lead compound for drug development.
Industry
Material Science: Used in the development of organic electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of applications.
Hydroxyquinoline: Known for its antimicrobial properties.
Methylquinoline: Used in organic synthesis and material science.
Uniqueness
3-butyl-3-hydroxy-1-methylquinoline-2,4(1H,3H)-dione’s unique combination of functional groups may confer specific biological activities or chemical reactivity that distinguishes it from other quinoline derivatives.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-butyl-3-hydroxy-1-methylquinoline-2,4-dione |
InChI |
InChI=1S/C14H17NO3/c1-3-4-9-14(18)12(16)10-7-5-6-8-11(10)15(2)13(14)17/h5-8,18H,3-4,9H2,1-2H3 |
InChI Key |
QWZGZYRXESDJLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)O |
Origin of Product |
United States |
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